2-Amino-6-methylnicotinic acid
CAS No.: 846021-26-9
Cat. No.: VC1999998
Molecular Formula: C7H8N2O2
Molecular Weight: 152.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 846021-26-9 |
|---|---|
| Molecular Formula | C7H8N2O2 |
| Molecular Weight | 152.15 g/mol |
| IUPAC Name | 2-amino-6-methylpyridine-3-carboxylic acid |
| Standard InChI | InChI=1S/C7H8N2O2/c1-4-2-3-5(7(10)11)6(8)9-4/h2-3H,1H3,(H2,8,9)(H,10,11) |
| Standard InChI Key | XQBYYQRWYONQLM-UHFFFAOYSA-N |
| SMILES | CC1=NC(=C(C=C1)C(=O)O)N |
| Canonical SMILES | CC1=NC(=C(C=C1)C(=O)O)N |
Introduction
Chemical Properties and Structure
Physical Properties
2-Amino-6-methylnicotinic acid is characterized by specific physical and chemical properties that determine its behavior in various reactions and applications. Table 1 summarizes the key physical properties of this compound.
Table 1: Physical Properties of 2-Amino-6-methylnicotinic acid
Structural Characteristics
The compound features a pyridine ring with a carboxylic acid group at position 3, an amino group at position 2, and a methyl group at position 6. This arrangement creates a molecule with multiple functional groups that can participate in various chemical transformations. The amino group provides a nucleophilic site, while the carboxylic acid offers opportunities for esterification, amidation, and other transformations.
Structural Comparison with Related Compounds
2-Amino-6-methylnicotinic acid shares structural similarities with several other compounds that appear in the literature. Table 2 provides a comparative overview of related structures.
Table 2: Structural Comparison with Related Compounds
Synthesis Methods
Alternative Synthesis Methods
Alternative methods for synthesizing 2-amino-6-methylnicotinic acid have also been documented:
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Acid/Base Hydrolysis Method:
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Organic Solvent Method:
The patent literature emphasizes optimization parameters including:
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Ammonia concentration (optimally 20-30%)
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Reaction temperature (preferably 120-180°C)
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Reaction time (2-10 hours for optimal conversion)
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Base selection (sodium hydroxide or potassium hydroxide)
Applications and Uses
Agricultural Applications
The patent literature specifically mentions 2-amino-6-methylnicotinic acid as a production intermediate for compounds useful as active ingredients in agricultural chemicals . These may include:
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Pesticides: Compounds based on the 2-amino-6-methylnicotinic acid scaffold may exhibit pesticide activity.
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Plant Growth Regulators: The structural features of this compound make it potentially useful in developing plant growth regulators.
Research Applications
In research settings, 2-amino-6-methylnicotinic acid and related compounds have been investigated for various applications:
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ATP-Competitive Inhibitor Development: Related structures such as 2-amino-6-methyl-pyrimidine benzoic acids have been designed as ATP-competitive inhibitors of casein kinase-2 (CK2), which has implications for cancer treatment, particularly in lung, prostate, and acute myeloid leukemia .
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Nonlinear Optical Applications: Related amino-substituted pyridinium compounds have been studied for second-order nonlinear optical applications, suggesting potential uses in optoelectronic devices .
Chemical Reactivity and Behavior
Reactive Sites and Chemical Transformations
The multiple functional groups in 2-amino-6-methylnicotinic acid provide several reactive sites for chemical transformations:
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Carboxylic Acid Group: Can undergo esterification, amidation, and salt formation reactions.
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Amino Group: Can participate in various reactions including:
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Diazotization and subsequent transformations
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Acylation or alkylation to form substituted amino derivatives
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Condensation reactions with carbonyl compounds
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Methyl Group: Can undergo oxidation to form carboxylic acid derivatives or participate in halogenation reactions.
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Pyridine Ring: Provides opportunities for electrophilic or nucleophilic substitution reactions, depending on reaction conditions.
Common Reactions
Based on the reactivity of similar compounds, 2-amino-6-methylnicotinic acid likely undergoes several common reactions:
Table 4: Potential Reactions of 2-Amino-6-methylnicotinic acid
| Reaction Type | Reagents | Expected Products | Potential Applications |
|---|---|---|---|
| Esterification | Alcohols, acid catalyst | Esters of 2-amino-6-methylnicotinic acid | Prodrug development, synthesis intermediates |
| Amidation | Amines, coupling agents | Amides of 2-amino-6-methylnicotinic acid | Peptide-like structures, pharmaceutical intermediates |
| Reduction | LiAlH₄, NaBH₄ | Corresponding alcohol derivatives | Synthetic intermediates |
| Halogenation of methyl group | NBS, peroxides | Bromomethyl derivatives | Building blocks for further functionalization |
| Salt formation | Metal hydroxides, organic bases | Metal or organic salts | Improved solubility, crystalline forms |
Current Research and Development
Current research involving 2-amino-6-methylnicotinic acid and related structures focuses on several areas:
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Synthesis Optimization: Development of more efficient, environmentally friendly synthesis methods with higher yields and purity .
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Derivative Development: Creation of novel derivatives with enhanced biological activity or specific physicochemical properties.
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Structure-Activity Relationship Studies: Investigation of how structural modifications affect biological activity, particularly in the context of enzyme inhibition .
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Materials Science Applications: Exploration of the potential use of functionalized pyridine derivatives in materials science, particularly for optoelectronic applications .
Analytical Methods and Characterization
Several analytical techniques are commonly employed for the characterization and quality control of 2-amino-6-methylnicotinic acid:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for structural confirmation and purity assessment.
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Mass Spectrometry: Provides molecular weight confirmation and fragmentation pattern analysis.
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High-Performance Liquid Chromatography (HPLC): Used for purity determination and separation of potential impurities.
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Infrared Spectroscopy (IR): Identifies functional groups and confirms structural features.
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X-ray Crystallography: Provides definitive structural information when crystalline samples are available.
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